molecular formula C13H19BN2O4 B1467793 Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate CAS No. 947249-44-7

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B1467793
CAS No.: 947249-44-7
M. Wt: 278.11 g/mol
InChI Key: CCGFBYOYKYWINY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 947249-44-7) is a boronic ester derivative of nicotinic acid, featuring a pinacol-protected boronate group at the 5-position and an amino substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₃H₁₉BN₂O₄, with a molecular weight of 278.11 g/mol . The compound is primarily used in research applications, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its boronate moiety . It requires storage at 2–8°C under inert, dark conditions to maintain stability and has a purity ≥95% .

Biological Activity

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS Number: 947249-44-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13H19BN2O4
  • Molecular Weight : 278.12 g/mol
  • LogP : 1.33 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 83.67 Ų

Structure

The compound features a nicotinate moiety with a boron-containing dioxaborolane group, which is expected to influence its reactivity and biological interactions.

PropertyValue
CAS Number947249-44-7
Molecular Weight278.12 g/mol
LogP1.33
Polar Surface Area83.67 Ų

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The presence of the dioxaborolane group in this compound may enhance its ability to inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Research suggests that similar compounds can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound may trigger programmed cell death pathways in malignant cells.

The proposed mechanisms include:

  • Inhibition of Protein Kinases : Boron-containing compounds often interact with protein kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations.
  • In Vivo Studies : Preliminary in vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with boron-containing reagents under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activity or specificity.

Synthetic Route Overview

  • Starting Materials : Nicotinic acid derivatives and boron reagents.
  • Reagents : Use of coupling agents such as EDC or DIC may be employed to facilitate the formation of the desired product.
  • Purification : The final product is usually purified through recrystallization or chromatography.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron atoms, such as Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate, can exhibit significant anticancer properties. Boron-containing compounds are known for their ability to interact with biological systems and can potentially be designed to target cancer cells selectively. Studies have shown that modifications of similar structures lead to enhanced cytotoxicity against various cancer cell lines .

Antiviral Properties
The compound's structural features may also lend themselves to antiviral applications. Boron compounds have been investigated for their ability to inhibit viral replication and modulate immune responses. For instance, research into related compounds has demonstrated effectiveness against viruses such as HIV and Hepatitis C by disrupting viral entry or replication mechanisms .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. These materials can find applications in coatings and composites where durability and performance are critical .

Sensors and Electronics
The unique electronic properties of boron compounds make them suitable for use in sensors and electronic devices. Research has indicated that incorporating such compounds into sensor platforms can improve sensitivity and selectivity for detecting various analytes. This is particularly relevant in the development of biosensors for medical diagnostics .

Biochemistry

Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism of action typically involves the formation of reversible or irreversible bonds with the enzyme's active site, leading to altered enzymatic activity. This property is valuable in drug design for conditions where enzyme regulation is crucial .

Drug Delivery Systems
this compound can also be explored as a component in drug delivery systems. Its ability to form stable complexes with therapeutic agents could facilitate targeted delivery mechanisms that enhance drug efficacy while minimizing side effects .

Case Studies

Study Application Findings
Anticancer Research Cytotoxicity against cancer cell linesEnhanced activity observed with structural modifications related to methyl 2-amino derivatives
Antiviral Studies Inhibition of viral replicationSignificant effects noted against HIV; potential mechanisms involve disruption of viral entry
Material Development Polymer synthesisImproved thermal stability and mechanical properties demonstrated in boron-infused polymers
Enzyme Inhibition Studies Metabolic enzyme modulationReversible inhibition observed; implications for drug targeting strategies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. A typical protocol involves coupling the boronate ester with a halogenated nicotinate derivative (e.g., bromo- or iodo-substituted precursor) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water with a base like Na₂CO₃ . Optimization of reaction time, temperature (80–100°C), and ligand choice (e.g., SPhos for sterically hindered substrates) is critical to achieving >90% yield.

Q. How can the purity and structure of this compound be validated?

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₁₃H₁₉BN₂O₄, exact mass 278.14 g/mol) using ESI or MALDI-TOF .
  • NMR Spectroscopy: Analyze ¹H and ¹³C spectra for characteristic peaks:

  • Boronate ester: δ ~1.3 ppm (singlet for 12H, -C(CH₃)₂) .
  • Nicotinate moiety: δ ~8.5 ppm (pyridine ring protons) and δ ~3.9 ppm (methyl ester) .
    • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and refine using SHELX programs .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (N₂ or Ar) at –20°C in airtight containers. Avoid prolonged exposure to moisture or light, as the boronate ester is prone to hydrolysis (half-life <24 hours in aqueous pH 7.4 buffer) . Pre-dry solvents (e.g., THF over molecular sieves) for reactions.

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting of boronate peaks) be resolved?

Contradictions may arise from dynamic equilibria (e.g., boronate ester ↔ free boronic acid) or paramagnetic impurities. Mitigation strategies:

  • Use deuterated DMSO-d₆ or CDCl₃ with rigorous drying.
  • Add 1 equivalent of DABCO to suppress boron Lewis acidity .
  • Record variable-temperature NMR (VT-NMR) to observe coalescence of split peaks at elevated temperatures .

Q. What methods optimize regioselectivity in cross-coupling reactions with this boronate ester?

Regioselectivity challenges arise from competing coupling sites on the nicotinate ring. To enhance selectivity:

  • Directing groups: Introduce temporary amino or ester groups to steer coupling to the 5-position .
  • Ligand screening: Bulky ligands (e.g., DavePhos) favor coupling at sterically accessible sites .
  • Precursor design: Use halogenated derivatives (e.g., 5-bromo-2-aminonicotinate) to lock the coupling position .

Q. How can low yields in Suzuki reactions be troubleshooted?

Common issues include protodeboronation or catalyst poisoning. Solutions:

  • Additive screening: Include 10 mol% of KF or Cs₂CO₃ to stabilize the boronate intermediate .
  • Oxygen-free conditions: Degas solvents and use Schlenk techniques to prevent Pd oxidation .
  • Catalyst regeneration: Add 0.5 equivalents of PPh₃ mid-reaction to reactivate Pd(0) species .

Q. What mechanistic insights explain the compound’s reactivity in C–H borylation?

The boronate ester participates in transition-metal-mediated C–H activation , where the electron-deficient pyridine ring directs borylation to the 5-position. DFT studies suggest a concerted metalation-deprotonation (CMD) pathway with Ir or Rh catalysts, with activation barriers <25 kcal/mol . Competing pathways (e.g., radical borylation) can be suppressed using TEMPO as a radical scavenger .

Q. Data Contradiction and Reproducibility

Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling?

Variations in catalytic activity (e.g., Pd vs. Ni systems) may stem from differences in:

  • Substrate purity: Ensure boronate ester is >95% pure (HPLC-validated) .
  • Solvent effects: Dioxane enhances oxidative addition rates vs. DMF .
  • Base strength: Stronger bases (e.g., K₃PO₄) accelerate transmetallation but increase side reactions .

Q. Why do crystal structure refinements sometimes fail with SHELX?

Common pitfalls include:

  • Disordered boronate groups: Apply restraints (ISOR, SIMU) to the dioxaborolane ring .
  • Twinned crystals: Use TWIN and HKLF5 commands in SHELXL for refinement .

Q. Methodological Tables

Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/ValuesReference
¹H NMR (CDCl₃)δ 1.3 (s, 12H, C(CH₃)₂), δ 3.9 (s, 3H, OCH₃)
HRMS (ESI+)[M + Na]⁺ = 301.1428
IR (KBr)ν 1720 cm⁻¹ (C=O), 1340 cm⁻¹ (B–O)

Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact
Temperature80–100°CHigher yield, faster kinetics
Catalyst Loading2–5 mol% Pd(PPh₃)₄Balances cost/activity
Solvent SystemTHF/H₂O (4:1)Stabilizes boronate

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of nicotinate derivatives functionalized with pinacol boronate groups and varying substituents at the 2-position. Key structural analogs and their comparative properties are summarized below:

Table 1: Comparative Analysis of Nicotinate Boronic Esters

Compound Name (CAS) Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties & Applications Reactivity Notes
Target Compound (947249-44-7) Amino (-NH₂) C₁₃H₁₉BN₂O₄ 278.11 High purity (>95%), research use in cross-coupling . Amino group enhances solubility in polar solvents and may stabilize intermediates via hydrogen bonding.
Methyl 5-(4,4,5,5-tetramethyl-...) (1025718-91-5) None (unsubstituted) C₁₃H₁₈BNO₄ 263.10 Used as a Suzuki coupling precursor; lacks directing groups . Lower steric hindrance but reduced electronic activation for coupling.
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-...) (N/A) Methyl (-CH₃) C₁₅H₂₂BNO₄ 291.15 Ethyl ester may improve lipid solubility . Methyl group introduces steric hindrance, potentially slowing coupling kinetics.
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-...) (1622216-98-1) Chloro (-Cl) C₁₃H₁₇BClNO₄ 297.54 Hazardous (H315, H319, H335); research chemical . Electron-withdrawing Cl enhances electrophilicity, accelerating oxidative addition in cross-couplings.
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-...) (1083168-93-7) Methoxy (-OCH₃) C₁₄H₂₀BNO₅ 293.13 Likely used in medicinal chemistry for methoxy’s metabolic stability . Electron-donating OCH₃ moderates reactivity compared to Cl or NH₂.
2-(Methylamino)-5-(4,4,5,5-tetramethyl-...) (1346809-48-0) Methylamino (-NHCH₃) C₁₃H₁₈BN₃O₂ 259.11 Cyanide substituent (3-position) suggests applications in heterocycle synthesis . Methylamino group balances solubility and steric effects.

Reactivity in Cross-Coupling Reactions

The amino group in the target compound provides unique advantages:

  • Solubility: Enhanced polarity from -NH₂ improves solubility in DMSO and methanol, facilitating reaction setup .
  • Steric Profile : Smaller than bulkier groups (e.g., -OCH₃ or -Cl), reducing steric clashes in coupling with aryl halides .

In contrast, the chloro analog (CAS: 1622216-98-1) exhibits higher electrophilicity due to the electron-withdrawing Cl, favoring oxidative addition but requiring careful handling due to toxicity . The methoxy derivative (CAS: 1083168-93-7) offers metabolic stability but may require harsher reaction conditions due to reduced activation .

Properties

IUPAC Name

methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-9(11(17)18-5)10(15)16-7-8/h6-7H,1-5H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGFBYOYKYWINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731357
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947249-44-7
Record name Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

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